(+/-)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline hydrobromide
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Overview
Description
(+/-)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline hydrobromide is a chemical compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a methoxybenzyl group attached to an octahydroisoquinoline skeleton, with a hydrobromide salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline hydrobromide typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced via a nucleophilic substitution reaction, where a suitable methoxybenzyl halide reacts with the isoquinoline core.
Formation of the Hydrobromide Salt: The final step involves the conversion of the free base to its hydrobromide salt by treatment with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for the Pictet-Spengler reaction and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(+/-)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the isoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions include quinoline derivatives, fully saturated isoquinoline analogs, and various substituted isoquinoline compounds.
Scientific Research Applications
(+/-)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (+/-)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline: A structurally similar compound with a tetrahydroisoquinoline core.
1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroquinoline: Similar to the target compound but with a quinoline core.
1-(4-Methoxybenzyl)-isoquinoline: A related compound with an isoquinoline core without full saturation.
Uniqueness
(+/-)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline hydrobromide is unique due to its fully saturated isoquinoline core, which imparts distinct chemical and biological properties compared to its partially saturated or unsaturated analogs. This structural uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H24BrNO |
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Molecular Weight |
338.3 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline;hydrobromide |
InChI |
InChI=1S/C17H23NO.BrH/c1-19-15-8-6-13(7-9-15)12-17-16-5-3-2-4-14(16)10-11-18-17;/h6-9,17-18H,2-5,10-12H2,1H3;1H |
InChI Key |
RHLLGVFZMIAVCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2.Br |
Origin of Product |
United States |
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